Liquiridiolic acid
Overview
Description
Liquiridiolic acid is a pentacyclic triterpenoid compound. It is a derivative of oleanolic acid, which is known for its various biological activities, including anti-inflammatory, antioxidant, and anticancer properties. This compound is characterized by the presence of three hydroxyl groups at positions 3, 21, and 23, and it has a unique stereochemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Liquiridiolic acid can be achieved through several synthetic routes. One common method involves the hydroxylation of oleanolic acid at specific positions. This process typically requires the use of strong oxidizing agents and specific reaction conditions to ensure selective hydroxylation.
Industrial Production Methods
Industrial production of this compound often involves extraction from natural sources, such as certain plants and tree barks. The extraction process includes solvent extraction, purification, and crystallization to obtain the pure compound. Advanced techniques like high-performance liquid chromatography (HPLC) are used to ensure the purity and quality of the final product.
Chemical Reactions Analysis
Types of Reactions
Liquiridiolic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups, leading to different products.
Substitution: Hydroxyl groups can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution Reagents: Acyl chlorides, alkyl halides.
Major Products
The major products formed from these reactions include various hydroxylated and oxidized derivatives of the original compound, each with unique biological activities.
Scientific Research Applications
Liquiridiolic acid has a wide range of scientific research applications:
Chemistry: Used as a precursor for synthesizing other bioactive compounds.
Biology: Studied for its role in cell signaling pathways and its effects on cellular processes.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, antioxidant, and anticancer properties.
Industry: Utilized in the development of pharmaceuticals and nutraceuticals.
Mechanism of Action
The compound exerts its effects through various molecular targets and pathways. It interacts with specific enzymes and receptors, modulating their activity. For example, it has been shown to inhibit certain inflammatory pathways by blocking the activity of key enzymes involved in the production of inflammatory mediators. Additionally, its antioxidant properties are attributed to its ability to scavenge reactive oxygen species (ROS) and protect cells from oxidative damage.
Comparison with Similar Compounds
Similar Compounds
Oleanolic Acid: The parent compound, known for its wide range of biological activities.
Ursolic Acid: Another pentacyclic triterpenoid with similar properties.
Betulinic Acid: Known for its anticancer and anti-inflammatory effects.
Uniqueness
Liquiridiolic acid is unique due to its specific hydroxylation pattern and stereochemistry, which confer distinct biological activities compared to its analogs. Its ability to selectively modulate specific molecular targets makes it a valuable compound for scientific research and therapeutic applications.
Properties
IUPAC Name |
(2S,3R,4aS,6aR,6aS,6bR,8aR,9S,10S,12aR,14bR)-3,10-dihydroxy-9-(hydroxymethyl)-2,4a,6a,6b,9,12a-hexamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-2-carboxylic acid | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H48O5/c1-25-13-14-29(5)18(19(25)15-27(3,24(34)35)23(33)16-25)7-8-21-26(2)11-10-22(32)28(4,17-31)20(26)9-12-30(21,29)6/h7,19-23,31-33H,8-17H2,1-6H3,(H,34,35)/t19-,20+,21+,22-,23+,25-,26-,27-,28+,29+,30+/m0/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXWLSOQCDSAYHO-RBGQDQRBSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC3(C(=CCC4C3(CCC5C4(CCC(C5(C)CO)O)C)C)C1CC(C(C2)O)(C)C(=O)O)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@]12CC[C@@]3(C(=CC[C@H]4[C@]3(CC[C@@H]5[C@@]4(CC[C@@H]([C@]5(C)CO)O)C)C)[C@@H]1C[C@]([C@@H](C2)O)(C)C(=O)O)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H48O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601178967 | |
Record name | Olean-12-en-29-oic acid, 3,21,23-trihydroxy-, (3β,4β,20α,21α)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601178967 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
488.7 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
20528-70-5 | |
Record name | Olean-12-en-29-oic acid, 3,21,23-trihydroxy-, (3β,4β,20α,21α)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=20528-70-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Olean-12-en-29-oic acid, 3,21,23-trihydroxy-, (3β,4β,20α,21α)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601178967 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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